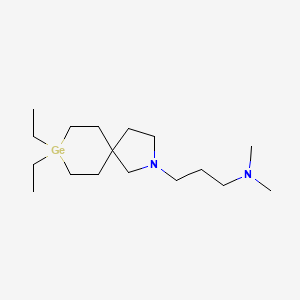

Spirogermanium

描述

属性

CAS 编号 |

41992-23-8 |

|---|---|

分子式 |

C17H36GeN2 |

分子量 |

341.1 g/mol |

IUPAC 名称 |

3-(8,8-diethyl-2-aza-8-germaspiro[4.5]decan-2-yl)-N,N-dimethylpropan-1-amine |

InChI |

InChI=1S/C17H36GeN2/c1-5-18(6-2)11-8-17(9-12-18)10-15-20(16-17)14-7-13-19(3)4/h5-16H2,1-4H3 |

InChI 键 |

PWMYMKOUNYTVQN-UHFFFAOYSA-N |

SMILES |

CC[Ge]1(CCC2(CCN(C2)CCCN(C)C)CC1)CC |

规范 SMILES |

CC[Ge]1(CCC2(CCN(C2)CCCN(C)C)CC1)CC |

其他CAS编号 |

41992-23-8 |

相关CAS编号 |

41992-22-7 (di-hydrochloride) |

同义词 |

NSC 192965 NSC-192965 spirogermanium spirogermanium dihdyrochloride |

产品来源 |

United States |

Foundational & Exploratory

Spirogermanium: A Technical Guide to its Synthesis and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirogermanium (NSC 192965) is a novel heterocyclic organometallic compound that garnered significant interest as an investigational anticancer agent. Structurally, it is an azaspirane containing a germanium atom, a feature that distinguishes it from traditional carbon-based chemotherapeutics.[1] A hallmark of this compound is its notable lack of bone marrow toxicity, a common and severe side effect of many cytotoxic drugs. However, its clinical development was hampered by dose-limiting neurotoxicity.[1] This technical guide provides an in-depth overview of the synthesis of this compound, its mechanism of action, and detailed protocols for its biological evaluation.

Synthesis of this compound

The synthesis of this compound, chemically named 8,8-Diethyl-N,N-dimethyl-2-aza-8-germaspiro[4.5]decane-2-propanamine, was first described by L. M. Rice and colleagues. The detailed proprietary protocol is outlined in U.S. Patent 3,825,546 and further described in the Journal of Heterocyclic Chemistry. While the full, step-by-step procedure is not publicly available, the synthesis generally involves the creation of the germaspirodecane core followed by the addition of the dimethylaminopropyl side chain.

Physicochemical and Toxicological Data

This compound has been characterized by its physicochemical properties and evaluated in preclinical toxicological studies and clinical trials.

| Property | Value |

| Chemical Name | 8,8-Diethyl-N,N-dimethyl-2-aza-8-germaspiro[4.5]decane-2-propanamine |

| Molecular Formula | C₁₇H₃₆GeN₂ |

| Molecular Weight | 341.12 g/mol |

| Appearance | Oil |

| CAS Number | 41992-23-8 |

Table 1: Physicochemical Properties of this compound.

Quantitative toxicological data from preclinical studies provide insight into the compound's lethal dosage.

| Species | Route | LD50 |

| Rat | Intraperitoneal (i.p.) | 75 mg/kg |

| Mouse | Intraperitoneal (i.p.) | 150 mg/kg |

| Mouse | Oral | 324 mg/kg |

| Mouse (male) | Intravenous (i.v.) | 44.5 mg/kg |

| Mouse (female) | Intravenous (i.v.) | 41.5 mg/kg |

| Mouse (male) | Intramuscular (i.m.) | 142.9 mg/kg |

| Mouse (female) | Intramuscular (i.m.) | 119 mg/kg |

Table 2: Preclinical Lethal Dose (LD50) of this compound.

Clinical trials have explored various dosing regimens, establishing tolerated doses for different administration schedules.

| Phase | Dosing Schedule | Dose |

| Phase I | 30-minute IV infusion, 2-3 times/week | 50-80 mg/m² |

| Phase I | 1-hour IV infusion, daily for 5 days/week | 100 mg/m² (MTD) |

| Phase I | 2-3 hour IV infusion, daily for 5 days/week | 120 mg/m² (MTD) |

| Phase I | 24-hour continuous IV infusion, 5 days/week | 200 mg/m² (MTD) |

| Phase I | Daily continuous IV infusion | 150 mg/m² (MTD) |

| Phase II | 60-minute IV infusion, 3 times/week | 80-120 mg/m² |

| Phase II | 5-day continuous IV infusion | 250-300 mg/m²/day |

Table 3: Clinical Trial Dosing of this compound. MTD: Maximum Tolerated Dose.

Mechanism of Action

The precise mechanism of action of this compound has not been fully elucidated, but it is known to be a non-phase-specific cytotoxic agent. Its primary mode of action is the inhibition of macromolecular synthesis.

General Mechanism

This compound inhibits the synthesis of DNA, RNA, and protein, with protein synthesis being the most susceptible to its effects.[1] This broad inhibition of essential cellular processes ultimately leads to a halt in cell growth and proliferation.

Putative Signaling Pathway Involvement

While direct evidence for this compound's interaction with specific signaling pathways is limited, studies on structurally related azaspiranes suggest a potential mechanism involving the inhibition of key oncogenic signaling cascades, namely the PI3K/Akt and JAK/STAT3 pathways. These pathways are crucial for regulating cell proliferation, survival, and angiogenesis. Inhibition of these pathways would be consistent with the observed cytotoxic effects of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.

Methodology:

-

Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound dilutions (and a vehicle control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.

Macromolecule Synthesis Inhibition Assays

Principle: These assays quantify the synthesis of DNA, RNA, or protein by measuring the incorporation of radiolabeled precursors ([³H]-thymidine for DNA, [³H]-uridine for RNA, and [³H]-leucine for protein) into the respective macromolecules.

Methodology:

-

Cell Plating and Treatment: Plate cells in a 24-well or 96-well plate and treat with various concentrations of this compound for a predetermined time (e.g., 24 hours).

-

Radiolabeling: Add the respective radiolabeled precursor to each well at a final concentration of approximately 1 µCi/mL.

-

DNA Synthesis: [³H]-thymidine

-

RNA Synthesis: [³H]-uridine

-

Protein Synthesis: [³H]-leucine

-

-

Incubation: Incubate the cells for a short period (e.g., 2-4 hours) to allow for incorporation of the radiolabel.

-

Harvesting:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Precipitate the macromolecules by adding ice-cold 10% trichloroacetic acid (TCA) and incubating on ice for 30 minutes.

-

Wash the precipitate twice with ice-cold 5% TCA to remove unincorporated precursors.

-

Solubilize the precipitate in a suitable solvent (e.g., 0.1 M NaOH with 1% SDS).

-

-

Scintillation Counting: Transfer the solubilized samples to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Express the results as a percentage of the radioactivity incorporated in the treated cells compared to the vehicle-treated control cells.

Conclusion

This compound stands as a noteworthy compound in the history of anticancer drug development due to its unique organometallic structure and its distinct toxicological profile, characterized by a lack of myelosuppression but dose-limiting neurotoxicity. Its mechanism of action, primarily the inhibition of protein synthesis, and to a lesser extent DNA and RNA synthesis, provided a basis for its cytotoxic effects. While it did not progress to become a standard therapy, the study of this compound and its analogs has contributed to the understanding of organometallic compounds in cancer therapy and the potential for targeting macromolecular synthesis and key signaling pathways. The methodologies described herein provide a robust framework for the continued investigation of this compound and other novel anticancer agents.

References

Spirogermanium: A Technical Guide to its History, Discovery, and Anticancer Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spirogermanium (NSC 192965) is a novel heterocyclic organogermanium compound that emerged as an investigational anticancer agent with a unique profile. Discovered in the 1970s, it was distinguished by its unusual structure, containing a germanium atom within a spiro azaspirane ring system. Preclinical studies revealed its cytotoxic activity against a range of tumor cells, attributed to its ability to inhibit the synthesis of DNA, RNA, and proteins. A particularly noteworthy characteristic of this compound is its lack of significant bone marrow toxicity, a common and often dose-limiting side effect of many conventional chemotherapeutic agents. However, its clinical development was hampered by dose-limiting neurotoxicity. This technical guide provides a comprehensive overview of the history, discovery, mechanism of action, and preclinical and clinical evaluation of this compound as an anticancer agent.

History and Discovery

This compound was first synthesized in the early 1970s as part of a program exploring the biological activities of organogermanium compounds.[1] Its unique azaspirane structure with a germanium atom substituted for a carbon atom set it apart from other cytotoxic agents of its time.[2] Initial preclinical screenings demonstrated its antitumor activity, leading to its selection for further development as a potential cancer therapeutic by the National Cancer Institute (NCI) in the United States.[3]

Chemical Synthesis

The synthesis of this compound, chemically named 8,8-diethyl-N,N-dimethyl-2-aza-8-germaspiro[4.5]decane-2-propanamine, involves the creation of the core germaspiro[4.5]decane ring system followed by the addition of the dimethylaminopropyl side chain. The key precursor, 4,4-diethyl-4-germacyclohexanone, is a pivotal intermediate in this process. The synthesis can be broadly outlined as follows:

A detailed synthetic scheme has been described by Rice et al. (1974), which involves the reaction of 4,4-diethyl-4-germacyclohexanone with appropriate reagents to form the final spiro compound.[4]

Mechanism of Action

The precise molecular mechanism of action of this compound has not been fully elucidated. However, early studies consistently demonstrated its ability to inhibit the synthesis of crucial macromolecules within cancer cells.[3][5] The primary mode of action is believed to be the non-specific inhibition of DNA, RNA, and protein synthesis, with protein synthesis being the most sensitive to the drug's effects.[5] This disruption of fundamental cellular processes ultimately leads to cytotoxicity. Unlike many other anticancer drugs, this compound does not appear to be cell cycle phase-specific.[5]

References

- 1. This compound [drugfuture.com]

- 2. A phase II study of this compound as second line therapy in patients with poor prognosis lymphoma. An NCI Canada Clinical Trials Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a new investigational drug of novel structure and lack of bone marrow toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A phase II study of this compound in patients with advanced malignant lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Spirogermanium Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirogermanium, a heterocyclic azaspirane containing a germanium atom, emerged as an investigational anticancer agent with a unique structure and a notable lack of bone marrow toxicity.[1] While its clinical development was ultimately halted, the core scaffold of this compound and its derivatives continues to be of interest in medicinal chemistry. This technical guide provides a comprehensive overview of this compound, its structural analogs, and their derivatives, focusing on their synthesis, biological activities, and mechanisms of action. We present a compilation of quantitative cytotoxicity data, detailed experimental protocols for key biological assays, and visualizations of the implicated signaling pathways to serve as a resource for researchers in the field of anticancer drug development.

Core Compound and Structural Analogs

This compound (NSC 192965) is chemically known as 2-aza-8-germanspiro[4.5]decane-2-propanamine, 8,8-diethyl-N,N-dimethyl-, dihydrochloride. Its core structure is a spiro-azaspirane ring system where a germanium atom is incorporated into the spirocyclic framework.

A significant finding in the structure-activity relationship of this class of compounds is that the germanium atom is not essential for potent biological activity.[2] Carbon analogs, where the germanium atom is replaced by a carbon atom, have been shown to retain and, in some cases, exhibit increased cytotoxic potency. This potency is further influenced by the nature of the alkyl groups attached to the spiro-carbon/germanium center, with an increase in the length of these alkyl chains directly relating to increased cytotoxic potency.[2] This highlights the importance of the azaspirane scaffold itself as a pharmacophore for anticancer activity.

Synthesis of this compound and its Analogs

The synthesis of this compound hydrochloride has been well-documented. A common route involves a multi-step process starting from diethylgermanium dihydride. Key steps include the formation of a germacyclohexanone intermediate, followed by the introduction of the aza-spirocyclic system and subsequent functionalization to yield the final compound.

While the specific syntheses of all analogs are beyond the scope of this guide, the general strategies often involve the synthesis of a suitable ketone precursor (either a germacyclohexanone or a cycloalkanone) followed by the construction of the spiro-azaspirane ring system through reactions such as the Beckmann rearrangement or by building the heterocyclic ring from a suitable amine-containing precursor.

Biological Activity and Mechanism of Action

This compound and its analogs have demonstrated a range of biological activities, with the most prominent being their cytotoxicity against various cancer cell lines.

Cytotoxicity and Anticancer Activity

This compound has shown cytotoxic activity against several human tumor cell lines in vitro.[1] Clinically, it has been investigated in patients with malignant lymphoma, ovarian cancer, breast cancer, large bowel cancer, and prostatic cancer.[1] A key characteristic of this compound is its lack of bone marrow toxicity, a common side effect of many chemotherapeutic agents.[1] However, its dose-limiting toxicity is moderate, predictable, and reversible central nervous system (CNS) toxicity.[1]

Inhibition of Macromolecular Synthesis

The mode of action of this compound is not fully elucidated, but it is known to inhibit DNA, RNA, and protein synthesis, with protein synthesis being the most susceptible.[1][3] However, some studies suggest that the in vitro cytotoxic activity of azaspirane analogs is not a direct result of the inhibition of macromolecular synthesis, as this inhibition often occurs at supralethal concentrations or after prolonged exposure.[2]

Modulation of Signaling Pathways

While the direct signaling pathways affected by this compound are not extensively characterized, studies on structurally related azaspiranes provide valuable insights into their potential mechanisms of action. These compounds have been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

-

JAK/STAT Pathway: An azaspirane derivative has been shown to suppress the proliferation of both estrogen receptor-negative and -positive breast cancer cells by inhibiting the phosphorylation of JAK2 and STAT3. This leads to a decrease in the expression of genes involved in cell cycle progression (e.g., CCND1) and cell survival (e.g., BCL2, BCL-xL).

-

PI3K/Akt Pathway: Azaspiranes have been observed to inhibit the phosphorylation of Akt, a key downstream target of the PI3K signaling pathway, which is crucial for cell survival and proliferation.

-

NF-κB Pathway: Some azaspiranes have been shown to inhibit the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby blocking the pro-survival NF-κB signaling pathway.

-

Mitochondria-Mediated Apoptosis: Inorganic germanium compounds have been shown to induce apoptosis through the mitochondrial pathway. This involves the loss of mitochondrial membrane potential, the release of cytochrome c, and the modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. It is plausible that organogermanium compounds like this compound could exert similar effects.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxicity (IC50 values) of this compound and its structural analogs against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | Activated Macrophages | - | 5 | [2] |

| 1-Oxa-4-azaspiro[4][5]deca-6,9-diene-3,8-dione derivative (6d) | A549 | Human Lung Cancer | 0.26 | [5] |

| 1-Oxa-4-azaspiro[4][5]deca-6,9-diene-3,8-dione derivative (8d) | MDA-MB-231 | Human Breast Cancer | 0.10 | [5] |

| 1-Oxa-4-azaspiro[4][5]deca-6,9-diene-3,8-dione derivative (6b) | HeLa | Human Cervical Cancer | 0.18 | [5] |

| Spiro compound (1c) | HCT116 | Human Colon Carcinoma | 52.81 | [6] |

| Spiro compound (1c) | PC3 | Prostate Carcinoma | 74.40 | [6] |

| Spiro compound (1c) | HL60 | Promyelocytic Leukemia | 49.72 | [6] |

| Spiro compound (1c) | SNB19 | Astrocytoma | 101 | [6] |

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multi-well spectrophotometer

Protocol for Adherent Cells:

-

Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Aspirate the culture medium.

-

Add 50 µL of serum-free medium to each well.

-

Add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Aspirate the MTT solution carefully without disturbing the formazan crystals.

-

Add 100-150 µL of the solubilization solvent to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a multi-well spectrophotometer.

Colony Formation Assay

This assay assesses the long-term survival and proliferative capacity of cells after treatment with a cytotoxic agent.

Materials:

-

6-well plates

-

Culture medium

-

Trypsin-EDTA

-

Crystal violet staining solution (0.5% w/v in methanol)

Protocol:

-

Prepare a single-cell suspension of the desired cell line.

-

Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach.

-

Treat the cells with the test compound for a specific duration.

-

Remove the compound-containing medium and replace it with fresh medium.

-

Incubate the plates for 7-14 days, allowing colonies to form.

-

Wash the colonies with PBS, fix them with methanol, and stain with crystal violet solution.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways affected by this compound and its analogs, as well as a typical experimental workflow for their evaluation.

References

- 1. This compound: a new investigational drug of novel structure and lack of bone marrow toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An azaspirane derivative suppresses growth and induces apoptosis of ER-positive and ER-negative breast cancer cells through the modulation of JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpsat.org [ijpsat.org]

- 5. The role of germanium in diseases: exploring its important biological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological activities of this compound and other structurally related azaspiranes: effects on tumor cell and macrophage functions - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Preclinical Studies of Spirogermanium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirogermanium (NSC 192965) is a novel heterocyclic organogermanium compound that emerged as an investigational anticancer agent with a unique structure and a distinct preclinical profile. Unlike many cytotoxic agents of its time, this compound exhibited a notable lack of bone marrow toxicity, a feature that garnered significant interest in its development.[1][2] This technical guide provides an in-depth overview of the early preclinical studies of this compound, focusing on its mechanism of action, in vitro cytotoxicity, in vivo antitumor activity, and the experimental protocols used in its evaluation.

Mechanism of Action

The precise mechanism of action of this compound has not been fully elucidated, but early studies established that it is not a phase or cell-cycle-specific drug.[1][2] Its primary mode of action appears to be the inhibition of macromolecular synthesis. Specifically, this compound has been shown to inhibit DNA, RNA, and protein synthesis, with protein synthesis being the most sensitive to its effects.[1][2]

While the direct molecular targets remain largely unknown, the inhibition of these fundamental cellular processes leads to the cessation of cell growth and division. One study also indicated that this compound could inhibit the production of superoxide by activated macrophages, suggesting a potential role in modulating cellular signaling pathways related to inflammation and oxidative stress.[3]

In Vitro Studies

Cytotoxicity

This compound demonstrated cytotoxic activity against a range of human tumor cell lines in vitro.[1][2] The lethal effects of the drug were found to be dependent on both concentration and the duration of exposure and did not show any cell cycle phase specificity.[1] Notably, quiescent (non-dividing) cultures were significantly less sensitive to this compound than logarithmically growing cells.[1]

While specific IC50 values for a broad panel of cell lines are not consistently reported in a consolidated manner in early literature, cytotoxic activity against several human tumor cell lines was observed at concentrations around 1 µg/mL.[2] One study reported a consistent drug concentration required to reduce the survival of a range of human cell lines by 50% in colony-forming assays, although the specific value was not detailed.[1] In a study on activated macrophages, this compound inhibited the production of superoxide with an IC50 of 5 µM.[3]

| Cell Line/System | Assay Type | Endpoint | Effective Concentration/IC50 | Reference |

| Various Human Tumor Lines | Not specified | Cytotoxicity | ~ 1 µg/mL | [2] |

| Activated Macrophages | Superoxide Production | Inhibition | 5 µM | [3] |

| Human Myeloid Leukemia K562 | Not specified | Cytotoxicity | Clinically achievable concentrations | [2] |

| NIL 8 Hamster Cells | Colony-forming assay | Survival | Exponentially decreased with increasing concentration and time | [1] |

| HT-29 Human Colon Carcinoma | Colony-forming assay | Cytotoxicity | Potent activity observed | [3] |

Effects on Macromolecular Synthesis

Early investigations into the mechanism of action of this compound focused on its impact on the synthesis of DNA, RNA, and proteins. Studies using HeLa cells demonstrated that this compound inhibits the synthesis of all three macromolecules.[4] Protein synthesis was identified as the most susceptible process to inhibition by the drug.[1][2] However, one study noted that the inhibition of DNA and protein synthesis in HT-29 cells occurred only at supralethal concentrations or after long exposure times, suggesting that this may not be the primary mechanism of its cytotoxic activity.[3]

In Vivo Studies

Antitumor Activity

In vivo studies in animal models revealed a selective spectrum of antitumor activity for this compound. The drug showed efficacy against several rat tumors when implanted intraperitoneally, including the Walker 256 sarcoma, 13762 mammary adenocarcinoma, and the 11095 prostatic carcinoma.[2] However, it is noteworthy that this compound did not exhibit antitumor activity in the standard murine tumor models used by the National Cancer Institute (NCI) at the time, which included L1210 and P388 leukemia, B16 melanoma, and Lewis lung carcinoma.[2]

| Animal Model | Tumor Model | Route of Administration | Activity | Reference |

| Rats | Walker 256 Sarcoma (i.p.) | Not specified | Active | [2] |

| Rats | 13762 Mammary Adenocarcinoma (i.p.) | Not specified | Active | [2] |

| Rats | 11095 Prostatic Carcinoma (i.p.) | Not specified | Active | [2] |

| Mice | L1210 Leukemia | Not specified | Inactive | [2] |

| Mice | P388 Leukemia | Not specified | Inactive | [2] |

| Mice | B16 Melanoma | Not specified | Inactive | [2] |

| Mice | Lewis Lung Carcinoma | Not specified | Inactive | [2] |

Toxicology

A hallmark of the preclinical toxicology profile of this compound was its lack of bone marrow toxicity, a significant advantage over many conventional chemotherapeutic agents.[1][2] This was observed in mice, dogs, and humans. The dose-limiting toxicity was found to be moderate, predictable, and reversible neurotoxicity, manifesting as lethargy, dizziness, and ataxia.[2][4]

Experimental Protocols

In Vitro Cytotoxicity: Colony-Forming Assay (General Protocol)

The clonogenic assay was a key method used to determine the in vitro cytotoxicity of this compound. The following is a generalized protocol based on standard procedures of the time.

-

Cell Preparation: Logarithmically growing cells (e.g., NIL 8 hamster cells, HT-29 human colon carcinoma cells) were harvested, counted, and resuspended to a known concentration.

-

Plating: A predetermined number of cells were seeded into petri dishes or multi-well plates containing complete culture medium.

-

Drug Exposure: After allowing the cells to attach, this compound was added at various concentrations. The exposure time was a critical variable, with longer exposure times generally resulting in greater cell kill.[1]

-

Incubation: The plates were incubated for a period sufficient for single cells to form visible colonies (typically 7-14 days).

-

Staining and Counting: The colonies were fixed and stained (e.g., with crystal violet), and colonies containing a minimum of 50 cells were counted.

-

Data Analysis: The surviving fraction of cells was calculated for each drug concentration by normalizing the number of colonies in treated plates to the number of colonies in untreated control plates. The drug concentration required to reduce survival by 50% was then determined.

Macromolecular Synthesis Inhibition Assay (General Protocol)

The effect of this compound on DNA, RNA, and protein synthesis was assessed by measuring the incorporation of radiolabeled precursors.

-

Cell Culture: Cells (e.g., HeLa cells) were cultured to a desired density.

-

Drug Pre-incubation: The cells were incubated with various concentrations of this compound for a defined period.

-

Radiolabeling: Radiolabeled precursors were added to the culture medium.

-

For DNA synthesis: ³H-thymidine

-

For RNA synthesis: ³H-uridine

-

For protein synthesis: ³H-leucine or ³⁵S-methionine

-

-

Incorporation: The cells were incubated for a short period to allow for the incorporation of the radiolabeled precursors into newly synthesized macromolecules.

-

Harvesting and Precipitation: The cells were harvested, and the macromolecules were precipitated using an acid (e.g., trichloroacetic acid).

-

Quantification: The amount of radioactivity incorporated into the acid-insoluble fraction was measured using a scintillation counter.

-

Data Analysis: The results were expressed as a percentage of the incorporation in untreated control cells.

In Vivo Antitumor Activity: Walker 256 Carcinosarcoma Model (General Protocol)

-

Tumor Implantation: Ascitic fluid containing Walker 256 carcinosarcoma cells was implanted intraperitoneally into rats.

-

Drug Administration: this compound was administered to the rats at various dose levels and schedules.

-

Monitoring: The animals were monitored for signs of toxicity and tumor progression.

-

Endpoint: The primary endpoint was typically an increase in lifespan of the treated animals compared to the control group.

Visualizations

References

- 1. Cytotoxic effects and biological activity of 2-aza-8-germanspiro[4,5]-decane-2-propanamine-8,8-diethyl-N,N-dimethyl dichloride (NSC 192965; this compound) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a new investigational drug of novel structure and lack of bone marrow toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological activities of this compound and other structurally related azaspiranes: effects on tumor cell and macrophage functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I clinical trial of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Spirogermanium's Impact on Macromolecular Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirogermanium (NSC 192965) is a novel heterocyclic organogermanium compound that has been investigated for its antitumor properties. Its mechanism of action, while not fully elucidated, involves the inhibition of DNA, RNA, and protein synthesis, with protein synthesis identified as the most susceptible process.[1] This technical guide provides a comprehensive overview of the effects of this compound on these fundamental cellular processes. It summarizes the available quantitative data, details relevant experimental methodologies for assessing its inhibitory effects, and presents visual representations of these experimental workflows. The information is intended to support further research and drug development efforts related to this compound and similar compounds.

Introduction

This compound is a unique azaspirane with a germanium atom substituted for a carbon in the ring structure.[2] It has demonstrated cytotoxic activity against a variety of human tumor cell lines in vitro.[1] A notable characteristic of this compound is its lack of significant bone marrow toxicity, a common side effect of many traditional chemotherapeutic agents.[1] However, its clinical development has been hampered by dose-limiting neurotoxicity.[1] Understanding the precise molecular mechanisms by which this compound exerts its cytotoxic effects is crucial for optimizing its therapeutic potential and for the development of analogues with an improved therapeutic index. This guide focuses on its established impact on the synthesis of DNA, RNA, and proteins.

Quantitative Data on Inhibitory Effects

The available literature provides limited specific quantitative data, such as IC50 values, for the direct inhibition of DNA, RNA, and protein synthesis by this compound. Much of the research indicates that the inhibition of these processes occurs at "supralethal concentrations," suggesting that the disruption of macromolecular synthesis may be a downstream consequence of general cytotoxicity rather than a primary, specific mechanism of action.[3]

One study has reported a specific IC50 value for this compound in a different biological context:

| Biological Process | Cell Line/System | IC50 Value | Reference |

| Superoxide Production | Activated Macrophages | 5 µM | [3] |

This finding, while not directly related to macromolecular synthesis, provides a quantitative measure of this compound's bioactivity at a micromolar concentration. Further research is required to determine the precise IC50 values for the inhibition of DNA, RNA, and protein synthesis in various cancer cell lines.

Effects on Macromolecular Synthesis

Inhibition of Protein Synthesis

Protein synthesis has been identified as the macromolecular process most sensitive to this compound.[1] Studies have consistently shown that this compound treatment leads to a reduction in the incorporation of radiolabeled amino acids into newly synthesized proteins in tumor cells.

Inhibition of DNA and RNA Synthesis

This compound also inhibits DNA and RNA synthesis, as demonstrated in studies with HeLa cells and other cancer cell lines.[2] This inhibition is observed through the reduced incorporation of radiolabeled precursors, such as thymidine for DNA and uridine for RNA. However, as previously mentioned, this inhibition often occurs at high, cytotoxic concentrations of the drug.[3]

Experimental Protocols

Measurement of DNA Synthesis Inhibition (Radiolabeled Precursor Incorporation)

This protocol describes a common method for quantifying the rate of DNA synthesis by measuring the incorporation of a radiolabeled nucleoside, such as [³H]-thymidine.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

[³H]-thymidine (specific activity ~20 Ci/mmol)

-

Phosphate-buffered saline (PBS), ice-cold

-

Trichloroacetic acid (TCA), 10% (w/v) and 5% (w/v), ice-cold

-

Ethanol, 95%, ice-cold

-

Scintillation cocktail

-

Scintillation counter

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that ensures logarithmic growth during the experiment. Allow cells to adhere and resume growth overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration.

-

Radiolabeling: Add [³H]-thymidine to each well at a final concentration of 1 µCi/mL. Incubate for a defined period (e.g., 2-4 hours) under standard cell culture conditions.

-

Cell Lysis and Precipitation:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add ice-cold 10% TCA to each well to precipitate macromolecules. Incubate on ice for 30 minutes.

-

Aspirate the TCA and wash the precipitate twice with ice-cold 5% TCA.

-

Wash the precipitate once with ice-cold 95% ethanol.

-

-

Solubilization and Counting:

-

Air-dry the plates.

-

Add a solubilizing agent (e.g., 0.5 M NaOH) to each well to dissolve the precipitate.

-

Transfer the lysate to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis: Express the results as a percentage of the radioactivity incorporated in the vehicle-treated control cells. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Measurement of RNA Synthesis Inhibition (Radiolabeled Precursor Incorporation)

This protocol is similar to the DNA synthesis assay but uses a radiolabeled RNA precursor, such as [³H]-uridine.

Materials:

-

Same as for the DNA synthesis assay, but with [³H]-uridine (specific activity ~25 Ci/mmol) instead of [³H]-thymidine.

Procedure: The procedure is identical to the DNA synthesis inhibition assay, with the substitution of [³H]-uridine for [³H]-thymidine in the radiolabeling step.

Measurement of Protein Synthesis Inhibition (Radiolabeled Precursor Incorporation)

This protocol measures the rate of protein synthesis by quantifying the incorporation of a radiolabeled amino acid, such as [³H]-leucine.

Materials:

-

Same as for the DNA synthesis assay, but with [³H]-leucine (specific activity >100 Ci/mmol) instead of [³H]-thymidine.

-

Leucine-free culture medium for the radiolabeling step.

Procedure:

-

Cell Seeding and Drug Treatment: Follow steps 1 and 2 of the DNA synthesis inhibition assay.

-

Amino Acid Starvation (Optional but recommended): Before radiolabeling, aspirate the medium and incubate the cells in leucine-free medium for a short period (e.g., 30-60 minutes) to deplete the intracellular pool of unlabeled leucine.

-

Radiolabeling: Add [³H]-leucine to each well (in leucine-free medium) at a final concentration of 1 µCi/mL. Incubate for a defined period (e.g., 1-2 hours).

-

Cell Lysis, Precipitation, Solubilization, and Counting: Follow steps 4 and 5 of the DNA synthesis inhibition assay.

-

Data Analysis: Analyze the data as described for the DNA synthesis inhibition assay.

Signaling Pathways and Experimental Workflows

Currently, there is a lack of published evidence identifying specific signaling pathways that are directly modulated by this compound. The observed inhibition of macromolecular synthesis at high concentrations suggests a more general cytotoxic effect rather than a targeted interaction with a specific signaling cascade.

Visualizations of Experimental Workflows

The following diagrams illustrate the general workflows for the experimental protocols described above.

References

- 1. This compound: a new investigational drug of novel structure and lack of bone marrow toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I clinical trial of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological activities of this compound and other structurally related azaspiranes: effects on tumor cell and macrophage functions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Heterocyclic Structure of Spirogermanium

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spirogermanium (NSC 192965) is a novel organometallic compound characterized by a unique heterocyclic structure that garnered significant interest as an investigational anticancer agent. It is distinguished as an azaspirane, where a germanium atom is integrated into a spiro ring system.[1][2] Unlike many traditional chemotherapeutics, this compound's mechanism of action does not appear to be cell cycle specific and is noted for its relative lack of bone marrow toxicity, a common dose-limiting factor in cancer therapy.[3] Its primary mode of action is believed to be the inhibition of macromolecular synthesis, particularly affecting protein synthesis.[3] This document provides a comprehensive technical overview of this compound's core structure, the experimental protocols used for its characterization, its mechanism of action, and associated biological data.

Core Heterocyclic Structure and Properties

This compound is chemically defined as 3-(8,8-diethyl-2-aza-8-germaspiro[4.5]decan-2-yl)-N,N-dimethylpropan-1-amine.[4] The core of the molecule is the aza-germaspiro[4.5]decane ring system. This spirocyclic structure features two rings sharing a single common atom, in this case, the germanium atom. This arrangement imparts significant conformational rigidity to the molecule. The presence of the germanium heteroatom is a defining feature, placing it in the class of organometallic compounds.

Table 2.1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 3-(8,8-diethyl-2-aza-8-germaspiro[4.5]decan-2-yl)-N,N-dimethylpropan-1-amine | [4] |

| Molecular Formula | C₁₇H₃₆GeN₂ | [4] |

| Molecular Weight | 341.1 g/mol | [4] |

| CAS Number | 41992-23-8 | [4] |

| Synonyms | NSC 192965, Spiro-32 | [3][4] |

| Classification | Azaspirane, Organometallic Compound, Heterocyclic Compound |[1][2] |

Structural Elucidation: Experimental Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would identify the various proton environments, while ¹³C NMR would identify each unique carbon atom in the structure.

Representative Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean 5 mm NMR tube.[5] Ensure the sample is fully dissolved, using gentle vortexing if necessary.[5]

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent to stabilize the magnetic field.[6] The magnetic field is subsequently "shimmed" to optimize its homogeneity, ensuring high-resolution spectra.[5] The probe is tuned to the specific nucleus being observed (¹H or ¹³C).[6]

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a standard relaxation delay.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum. This typically requires a higher number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.[5] Proton decoupling is used to simplify the spectrum to single lines for each carbon.

-

Data Processing: The raw data (Free Induction Decay, FID) is subjected to a Fourier Transform (FT) to generate the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and calibrated using a known reference signal (e.g., tetramethylsilane, TMS, at 0 ppm).

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including precise bond lengths, bond angles, and stereochemistry.

Representative Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of this compound are grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution in which the compound is dissolved in an appropriate solvent or solvent mixture.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100-150 K) using a cryostream to minimize thermal vibrations and potential degradation. X-rays are directed at the crystal, and as it is rotated, a diffraction pattern is collected by a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods (e.g., direct methods or Patterson methods) to obtain an initial electron density map and atomic model. This model is subsequently "refined" to improve the fit between the calculated and observed diffraction data, yielding the final, precise atomic coordinates, bond lengths, and angles.

Mechanism of Action

This compound's primary anticancer activity stems from its ability to inhibit the synthesis of essential macromolecules.[3] Studies have shown that it disrupts DNA, RNA, and protein synthesis, with the most profound effect observed on protein synthesis.[1][3] This broad inhibition suggests a mechanism that is not specific to a particular phase of the cell cycle.[3] Unlike many other anticancer agents, a key feature of this compound is its lack of significant bone marrow toxicity.[3]

Caption: Proposed mechanism of action for this compound in tumor cells.

Quantitative Biological and Clinical Data

This compound has been evaluated in numerous preclinical and clinical studies. The data below summarizes its in vitro activity and key parameters from clinical trials.

Table 5.1: In Vitro Biological Activity of this compound

| Assay | Cell Line / System | Endpoint | Result | Reference |

|---|---|---|---|---|

| Cytotoxicity | Human Tumor Cell Lines | Cytotoxic Activity | Active at ~1 µg/mL | [3] |

| Cytotoxicity | Human Myeloid Leukemia (K-562) | Cytotoxic Activity | Active at clinically achievable concentrations | [3] |

| Macrophage Function | Activated Macrophages | Superoxide (O₂⁻) Production | IC₅₀ = 5 µM |[2] |

Table 5.2: Summary of this compound Phase I/II Clinical Trial Data

| Study Phase | Dosing Schedule | Maximum Tolerated Dose (MTD) / Recommended Dose | Dose-Limiting Toxicity | Reference |

|---|---|---|---|---|

| Phase I | Oral, daily | 200 mg/day (recommended Phase II dose) | Gastrointestinal (nausea, vomiting) | [7] |

| Phase I | IV infusion, 3x/week | 80-120 mg/m² | Neurologic (lethargy, dizziness, ataxia) | [3] |

| Phase I | IV infusion, 5-day continuous | 250-300 mg/m²/day (recommended Phase II dose) | Neurologic | [3] |

| Phase II | IV infusion, 3x/week | 125 mg/m² (starting dose) | Neurologic |[3] |

Experimental Protocol: In Vitro Cytotoxicity Assay

To determine the cytotoxic potential of this compound against a cancer cell line, a colorimetric assay such as the Alamar Blue (Resazurin) assay is commonly used. This assay measures the metabolic activity of viable cells.

Representative Experimental Protocol: Alamar Blue Cytotoxicity Assay

-

Cell Seeding: Plate cancer cells (e.g., HT-29 human colon carcinoma) in a 96-well microtiter plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Perform a serial dilution of the stock solution in culture medium to create a range of desired test concentrations.

-

Drug Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for a specified exposure time (e.g., 72 hours) at 37°C in a 5% CO₂ atmosphere.

-

Viability Assessment: Add 10 µL of Alamar Blue reagent to each well. Incubate for another 2-4 hours, or until a color change is observed in the negative control wells.

-

Data Acquisition: Measure the fluorescence or absorbance of each well using a microplate reader.

-

Data Analysis: Convert the readings to the percentage of cell viability relative to the untreated control. Plot the percent viability against the log of the drug concentration and use a non-linear regression model to calculate the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

Caption: Standard workflow for an in vitro cytotoxicity assay.

References

- 1. Phase I clinical trial of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological activities of this compound and other structurally related azaspiranes: effects on tumor cell and macrophage functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a new investigational drug of novel structure and lack of bone marrow toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C17H36GeN2 | CID 39075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 7. Phase I study of oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial In Vitro Screening of Spirogermanium on Tumor Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirogermanium (NSC 192965) is a novel heterocyclic organogermanium compound that has been investigated for its anticancer properties. Distinct from many conventional chemotherapeutic agents, this compound exhibits a unique structure and a notable lack of bone marrow toxicity, a common and dose-limiting side effect of many cancer drugs.[1] Its mechanism of action is primarily attributed to the inhibition of macromolecular synthesis, specifically targeting DNA, RNA, and protein synthesis, with the latter being the most sensitive to the drug's effects.[1] This technical guide provides an in-depth overview of the initial in vitro screening of this compound on various tumor cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.

Data Presentation: In Vitro Cytotoxicity of this compound

The in vitro cytotoxic activity of this compound has been evaluated against several human tumor cell lines. The following table summarizes the available quantitative data on its efficacy.

| Cell Line | Cancer Type | Assay Type | Concentration | Effect | Reference |

| K-562 | Human Myeloid Leukemia | Not Specified | 1 µg/mL | Cytotoxic | [1] |

| HT-29 | Human Colon Carcinoma | Colony-forming assay | Not Specified | Cytotoxic | [2] |

| HeLa | Human Cervical Cancer | Not Specified | Not Specified | Inhibition of DNA and RNA synthesis | [3] |

| Activated Macrophages | Not Applicable | Superoxide Production Assay | 5 µM (IC50) | Inhibition of O2- production | [2] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of in vitro findings. The following sections outline the general methodologies employed in the initial screening of this compound.

Cell Lines and Culture Conditions

-

Cell Lines: Human tumor cell lines such as K-562 (myeloid leukemia), HT-29 (colon carcinoma), and HeLa (cervical cancer) have been utilized in foundational studies.[1][2][3]

-

Culture Medium: Cells are typically cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

A variety of in vitro assays are employed to assess the cytotoxic effects of this compound.

This assay assesses the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent.

-

Cell Seeding: A known number of single cells (e.g., 500-1000 cells/well) are seeded in multi-well plates.

-

Drug Treatment: After cell attachment, the culture medium is replaced with fresh medium containing various concentrations of this compound. The drug exposure time can vary, but 24-hour treatments have been reported.

-

Colony Formation: Following drug treatment, the medium is replaced with drug-free medium, and the cells are incubated for a period of 1-3 weeks to allow for colony formation.

-

Staining and Counting: Colonies are fixed with a solution like glutaraldehyde and stained with a dye such as crystal violet. Colonies containing at least 50 cells are then counted.

-

Data Analysis: The survival fraction is calculated by normalizing the number of colonies in the treated wells to the number of colonies in the control (untreated) wells.

These colorimetric assays measure the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.

-

Drug Treatment: Cells are treated with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours).

-

Reagent Addition: A tetrazolium salt solution (e.g., MTT or MTS) is added to each well. Metabolically active cells will reduce the tetrazolium salt into a colored formazan product.

-

Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values (the concentration of drug that inhibits 50% of cell growth) can then be determined from the dose-response curve.

To determine the effect of this compound on DNA, RNA, and protein synthesis, radiolabeled precursors are used.

-

Cell Preparation: Tumor cells are cultured to a logarithmic growth phase.

-

Drug Pre-incubation: Cells are pre-incubated with various concentrations of this compound for a defined period.

-

Radiolabeling: Radiolabeled precursors (e.g., [3H]thymidine for DNA synthesis, [3H]uridine for RNA synthesis, and [3H]leucine for protein synthesis) are added to the culture medium.

-

Incorporation: Cells are incubated for a short period to allow for the incorporation of the radiolabeled precursors into newly synthesized macromolecules.

-

Measurement: The amount of radioactivity incorporated into the macromolecules is measured using a scintillation counter.

-

Data Analysis: The inhibition of synthesis is calculated as the percentage decrease in radioactivity in treated cells compared to untreated controls.

Mandatory Visualizations

Experimental Workflow for In Vitro Screening

Caption: General workflow for the in vitro screening of this compound.

Proposed Mechanism of Action of this compound

Caption: this compound's inhibitory effect on macromolecule synthesis.

Conclusion

The initial in vitro screening of this compound has demonstrated its cytotoxic potential against a variety of tumor cell lines. Its primary mechanism of action, the inhibition of DNA, RNA, and particularly protein synthesis, distinguishes it from many other anticancer agents. A significant advantage of this compound is its lack of bone marrow toxicity. However, a more comprehensive understanding of its activity would be beneficial, including the generation of a broad panel of IC50 values against diverse cancer cell types and a deeper investigation into the specific molecular signaling pathways it modulates. Further research in these areas will be critical to fully elucidate the therapeutic potential of this compound in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological activities of this compound and other structurally related azaspiranes: effects on tumor cell and macrophage functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a new investigational drug of novel structure and lack of bone marrow toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spirogermanium's Activity Against Malignant Lymphoma: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirogermanium, a heterocyclic germanate, emerged as a novel investigational anticancer agent with a unique structure and a proposed mechanism of action distinct from many conventional chemotherapeutics. Notably, it demonstrated a lack of significant bone marrow toxicity, a common dose-limiting factor for other cytotoxic agents.[1] Clinical investigations in the 1980s explored its efficacy across a range of solid tumors and malignant lymphomas. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound's activity against malignant lymphoma, presenting quantitative data in structured tables, detailing experimental protocols from cited clinical trials, and visualizing its proposed mechanism of action and experimental workflows. While early clinical studies showed some limited activity, particularly in heavily pretreated patients, the overall results were not compelling enough to lead to its widespread adoption or regulatory approval for this indication. This document serves as a consolidated resource for researchers interested in the historical context and scientific findings related to this compound in the treatment of lymphoma.

Introduction

This compound (NSC 192965) is a metallic investigational anticancer drug with a novel heterocyclic structure.[1] Its development was driven by the need for new therapeutic agents with different mechanisms of action and toxicity profiles compared to existing treatments. A key characteristic of this compound is its notable lack of bone marrow toxicity, with dose-limiting toxicities being primarily neurological.[1] Early studies reported activity in a variety of cancers, including malignant lymphoma.[1] This whitepaper will delve into the specifics of its activity against this particular malignancy.

Preclinical Activity

In Vitro Studies

Unfortunately, specific quantitative data such as IC50 values for a range of lymphoma cell lines are not detailed in the available literature.

In Vivo Studies

In vivo preclinical studies in rats showed that this compound had activity against Walker 256 sarcoma, 13762 mammary adenocarcinoma, and 11095 prostatic carcinoma when implanted intraperitoneally.[1] However, it did not show antitumor activity in the murine tumor models used by the National Cancer Institute at the time, which included L1210 and P388 leukemia, B16 melanoma, and Lewis lung carcinoma.[1] Specific in vivo studies using animal models of malignant lymphoma were not found in the reviewed literature.

Clinical Trials in Malignant Lymphoma

Several Phase I and Phase II clinical trials were conducted to evaluate the safety and efficacy of this compound in patients with malignant lymphoma.

Quantitative Data from Clinical Trials

The following tables summarize the quantitative data extracted from the available clinical trial reports.

| Table 1: Phase II Study of this compound in Advanced Malignant Lymphoma | |

| Patient Population | 47 eligible patients with refractory lymphoma |

| 9 patients with Hodgkin's Disease | |

| 38 patients with Non-Hodgkin's Lymphoma | |

| Prior Treatment | 64% of patients had received three or more prior combination chemotherapy regimens. |

| Disease Stage | 66% of patients presented with extra-lymphatic spread of the disease. |

| Response Rate | |

| Hodgkin's Disease | 2 Partial Responses (PR) with durations of 11 and 23 weeks. |

| Non-Hodgkin's Lymphoma | 2 Complete Responses (CR) with durations of 12 and 24 weeks. |

| Tumor Progression | 14 patients showed tumor progression within the first month of treatment. |

| Source | [2] |

| Table 2: Phase I Study of Oral this compound in Advanced Malignancies | |

| Patient Population | 33 patients with advanced malignancies. |

| Response in Lymphoproliferative Disorders | Two patients with lymphoproliferative disorders had objective responses. |

| Source | [3] |

| Table 3: Phase II Study of this compound as Second-Line Therapy in Poor Prognosis Lymphoma | |

| Patient Population | 13 evaluable patients with poor prognosis non-Hodgkin's lymphomas. |

| Prior Treatment | All patients had received a maximum of one prior treatment regimen. |

| Response Rate | No responses were observed. |

| Source | [4] |

Experimental Protocols of Clinical Trials

The methodologies for the key clinical trials are detailed below.

Phase II Study in Advanced Malignant Lymphoma:

-

Patient Eligibility: 47 patients with refractory Hodgkin's or non-Hodgkin's lymphoma. A majority were heavily pretreated.

-

Dosing Regimen:

-

Weeks 1 and 2: 80 mg/m² administered as a 90-minute infusion three times a week.

-

Weeks 3 and 4: 100 mg/m² administered as a 90-minute infusion three times a week.

-

Maintenance (for patients with response or stable disease): 100 mg/m² administered as a biweekly infusion until tumor progression.[2]

-

Phase I Study of Oral this compound:

-

Patient Eligibility: 33 patients with advanced malignancies.

-

Dosing Regimen: Patients received daily oral doses of 100 mg, 200 mg, or 300 mg to determine the maximum tolerated dose.

-

Dose-Limiting Toxicity: Gastrointestinal, with moderate nausea and vomiting at the 300 mg dose.

-

Recommended Phase II Dose: 200 mg daily.[3]

Phase II Study in Poor Prognosis Lymphoma (NCI Canada):

-

Patient Eligibility: Patients with poor prognosis non-Hodgkin's lymphomas who had received at most one prior treatment regimen.

-

Dosing Regimen: Administered daily for 5 days every 3 weeks. The specific dose was not detailed in the abstract.[4]

Mechanism of Action

The precise mechanism of action of this compound has not been fully elucidated. However, it is understood to inhibit the synthesis of DNA, RNA, and proteins, with protein synthesis being the most sensitive to the agent.[1] It is not considered to be a phase- or cell-cycle-specific drug.[1]

Signaling Pathway

Due to the limited information on the specific molecular interactions, a detailed signaling pathway cannot be constructed. The following diagram provides a conceptual representation of this compound's inhibitory effect on the central dogma of molecular biology.

Caption: Conceptual diagram of this compound's inhibitory action.

Experimental Workflows

As specific preclinical experimental protocols for this compound in lymphoma models are not available, a generalized workflow for an in vitro cytotoxicity assay is presented below. This illustrates the typical steps involved in assessing the activity of a compound like this compound against cancer cell lines.

References

- 1. This compound: a new investigational drug of novel structure and lack of bone marrow toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological activities of this compound and other structurally related azaspiranes: effects on tumor cell and macrophage functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A phase II study of this compound in patients with advanced malignant lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tratamenteanticancer.wordpress.com [tratamenteanticancer.wordpress.com]

Foundational Research on Spirogermanium's Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning the cytotoxic properties of Spirogermanium (NSC 192965), a novel organometallic compound with antitumor activity. This document synthesizes key findings on its mechanism of action, summarizes available quantitative data, details relevant experimental protocols, and visualizes the core concepts of its cytotoxic effects.

Core Concepts of this compound's Cytotoxicity

This compound is a unique azaspirane with a germanium atom substituted for a carbon moiety in its heterocyclic structure.[1] Its cytotoxic effects have been attributed primarily to the inhibition of macromolecular synthesis. Foundational in vitro studies have consistently demonstrated that this compound inhibits DNA, RNA, and protein synthesis, with protein synthesis being the most sensitive to the drug's effects.[2]

A key characteristic of this compound's cytotoxicity is its lack of cell cycle phase specificity.[3] The lethal effects of the drug are observed across all phases of the cell cycle, and there is no evidence of treatment-induced progression delay.[3] The cytotoxic effects are dependent on both drug concentration and exposure time. Furthermore, quiescent or "resting" cell cultures have shown significantly less sensitivity to this compound compared to logarithmically growing cells.[3]

At higher concentrations, this compound has been observed to cause cell membrane damage, as evidenced by dye exclusion assays.[3] This suggests a multi-faceted mechanism of action where inhibition of essential cellular processes is the primary mode of cytotoxicity at lower concentrations, while direct membrane disruption may contribute to cell death at higher doses. Despite these observations, the precise molecular targets and signaling pathways modulated by this compound remain to be fully elucidated, with early research noting an "apparent lack of specificity".[3]

Quantitative Data on Cytotoxic Activity

| Cell Line/System | Assay Type | Concentration/IC50 | Reference |

| Various Human Tumor Cell Lines | Not Specified | Cytotoxic at 1 µg/mL | [2] |

| K-562 (Human Myeloid Leukemia) | Not Specified | Cytotoxic at clinically achievable concentrations | [2] |

| Activated Macrophages | Superoxide Production Inhibition | IC50 of 5 µM | [1] |

| NIL 8 (Hamster Cells) | Colony-Forming Assay | Exponential dose-dependent decrease in survival | [3] |

| HT-29 (Human Colon Carcinoma) | Colony-Forming Assay | Potent cytotoxic activity observed | [1] |

Note: The IC50 value for activated macrophages represents the inhibition of a specific cellular function (superoxide production) and not necessarily direct cytotoxicity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the foundational research on this compound's cytotoxicity. These protocols are based on standard laboratory practices of the time and the descriptions available in the literature.

Clonogenic Assay for Cytotoxicity

This assay is a cornerstone for assessing the ability of a single cell to proliferate into a colony after treatment with a cytotoxic agent.

Protocol:

-

Cell Preparation:

-

Maintain the desired cancer cell line (e.g., HeLa, HT-29) in logarithmic growth phase in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Harvest cells using trypsin-EDTA, and prepare a single-cell suspension.

-

Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.

-

-

Drug Treatment:

-

Plate a known number of viable cells (typically 200-1000 cells) into 60 mm petri dishes containing pre-warmed culture medium.

-

Allow cells to attach for 18-24 hours.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or saline).

-

Add this compound to the culture dishes at a range of final concentrations. Include a vehicle-only control.

-

Incubate the cells with the drug for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

-

Colony Formation:

-

After the treatment period, remove the drug-containing medium and wash the cells gently with phosphate-buffered saline (PBS).

-

Add fresh, drug-free culture medium to each dish.

-

Incubate the dishes for 7-14 days, allowing viable cells to form colonies of at least 50 cells.

-

-

Staining and Counting:

-

Aspirate the medium and fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.

-

Stain the colonies with a 0.5% crystal violet solution for 15-30 minutes.

-

Gently wash the dishes with water to remove excess stain and allow them to air dry.

-

Count the number of colonies in each dish.

-

-

Data Analysis:

-

Calculate the plating efficiency (PE) for the control group: (Number of colonies counted / Number of cells plated) x 100.

-

Calculate the surviving fraction (SF) for each drug concentration: (Number of colonies counted / (Number of cells plated x (PE / 100))).

-

Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve.

-

Protein Synthesis Inhibition Assay

This assay measures the effect of this compound on the incorporation of radiolabeled amino acids into newly synthesized proteins.

Protocol:

-

Cell Preparation:

-

Seed cells in 24-well plates at a density that ensures logarithmic growth during the experiment.

-

Allow cells to attach and grow for 24-48 hours.

-

-

Drug Pre-treatment:

-

Expose the cells to various concentrations of this compound for a defined period (e.g., 1-4 hours).

-

-

Radiolabeling:

-

Add a radiolabeled amino acid, such as ³H-leucine or ³⁵S-methionine, to the culture medium at a final concentration of 1-5 µCi/mL.

-

Incubate for a short period (e.g., 30-60 minutes) to allow for incorporation into newly synthesized proteins.

-

-

Cell Lysis and Precipitation:

-

Terminate the incubation by aspirating the medium and washing the cells with ice-cold PBS.

-

Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer).

-

Precipitate the proteins by adding an equal volume of cold 10% trichloroacetic acid (TCA).

-

Incubate on ice for 30 minutes.

-

-

Measurement of Radioactivity:

-

Collect the protein precipitate by filtration through glass fiber filters or by centrifugation.

-

Wash the precipitate with cold 5% TCA and then with ethanol to remove unincorporated radiolabel.

-

Allow the filters or pellets to dry.

-

Place the dried samples in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Normalize the counts per minute (CPM) to the total protein concentration in each sample (determined by a protein assay like the Bradford or BCA assay).

-

Express the results as a percentage of the radioactivity incorporated in the untreated control cells.

-

Cell Membrane Integrity Assay (Dye Exclusion)

This method assesses the ability of cells to maintain plasma membrane integrity, a hallmark of cell viability.

Protocol:

-

Cell Treatment:

-

Treat cells in suspension or as an adherent monolayer with various concentrations of this compound for a specified duration.

-

-

Dye Staining:

-

For cells in suspension, add an equal volume of 0.4% trypan blue solution to the cell suspension and mix gently.

-

For adherent cells, detach the cells with trypsin, resuspend in medium, and then add the trypan blue solution.

-

-

Microscopic Examination:

-

Immediately load a hemocytometer with the cell suspension.

-

Using a light microscope, count the number of viable (unstained) and non-viable (blue-stained) cells within 3-5 minutes of adding the dye.

-

-

Data Analysis:

-

Calculate the percentage of viable cells: (Number of unstained cells / Total number of cells) x 100.

-

Plot the percentage of viable cells against the this compound concentration.

-

Visualizations of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action and experimental workflows for studying this compound's cytotoxicity.

References

- 1. Pharmacological activities of this compound and other structurally related azaspiranes: effects on tumor cell and macrophage functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a new investigational drug of novel structure and lack of bone marrow toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

An In-Depth Technical Guide to the Organometallic Properties of Spirogermanium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirogermanium (NSC 192965) is a unique heterocyclic organometallic compound that garnered significant interest as an investigational anticancer agent. Its novel spiro structure, containing a germanium atom, sets it apart from traditional cytotoxic drugs. This technical guide provides a comprehensive overview of the organometallic properties of this compound, including its synthesis, physicochemical characteristics, and biological activities. Detailed experimental protocols, quantitative data, and visualizations of its potential signaling pathways are presented to serve as a valuable resource for researchers in oncology and medicinal chemistry.

Introduction

This compound, chemically named 8,8-diethyl-N,N-dimethyl-2-aza-8-germaspiro[4.5]decane-2-propanamine, is a synthetic organometallic compound.[1] It was developed in the 1970s and entered clinical trials as a potential anticancer drug.[2] A key feature of this compound is its spirocyclic system, where the germanium atom is the central spiro atom, bonded to two ethyl groups and part of a germacyclohexane ring. This structure contributes to its unique chemical and biological properties. Unlike many conventional chemotherapeutic agents, this compound was noted for its lack of significant bone marrow toxicity, a common and dose-limiting side effect of cancer drugs.[3] However, its clinical development was hampered by dose-limiting neurotoxicity.[2][3] This guide delves into the technical details of this compound's organometallic chemistry and its implications for its biological activity.

Physicochemical and Organometallic Properties

This compound's organometallic nature is defined by the carbon-germanium bonds within its structure. Germanium, a metalloid in Group 14 of the periodic table, shares some properties with its neighbors carbon and silicon. The presence of the germanium atom influences the molecule's three-dimensional structure, lipophilicity, and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 8,8-Diethyl-N,N-dimethyl-2-aza-8-germaspiro[4.5]decane-2-propanamine | [1] |

| CAS Number | 41992-23-8 | [1] |

| Molecular Formula | C₁₇H₃₆GeN₂ | [1] |

| Molecular Weight | 341.12 g/mol | [1] |

| Appearance | Oil | [1] |

| Boiling Point | 106-109 °C at 0.03 mmHg | [1] |

| Dihydrochloride Salt M.P. | 287-288 °C | [1] |

Synthesis of this compound

Conceptual Experimental Protocol for the Synthesis of the Azaspiro[4.5]decane Core:

This is a generalized protocol based on the synthesis of similar azaspiro compounds and should be adapted and optimized.

-

Preparation of a Di-Grignard Reagent: A suitable di-bromoalkane is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., argon or nitrogen) to generate the corresponding di-Grignard reagent.

-

Formation of the Germacyclohexane Ring: Diethyldichlorogermane is added dropwise to the di-Grignard reagent at a controlled temperature (typically low, e.g., 0 °C to -78 °C) to form the 4,4-diethyl-4-germacyclohexanone precursor.

-

Synthesis of the Azaspirocycle: The germacyclohexanone is then reacted with a suitable amine, such as 3-(dimethylamino)propylamine, under conditions that facilitate the formation of the spirocyclic system. This may involve a series of steps including imine formation and subsequent reduction or other cyclization strategies.

-

Purification: The final product, this compound, is purified using standard techniques such as distillation under reduced pressure or column chromatography.

Biological Activity and Cytotoxicity

This compound has demonstrated cytotoxic activity against a range of human tumor cell lines in vitro.[3] Its mechanism of action is believed to involve the inhibition of DNA, RNA, and protein synthesis, with protein synthesis being the most sensitive target.[3] One of the notable features of this compound is its relative lack of myelosuppression compared to other cytotoxic agents.[3]

Table 2: In Vitro Cytotoxicity of this compound (NSC 192965) against Human Cancer Cell Lines (NCI-60 Screen)

| Cell Line | Cancer Type | GI50 (µM) |

| Leukemia | ||

| CCRF-CEM | Leukemia | 1.83 |

| HL-60(TB) | Leukemia | 1.76 |

| K-562 | Leukemia | 2.16 |

| MOLT-4 | Leukemia | 1.94 |

| RPMI-8226 | Leukemia | 2.41 |

| SR | Leukemia | 1.69 |

| Non-Small Cell Lung Cancer | ||

| A549/ATCC | Non-Small Cell Lung Cancer | 3.12 |

| EKVX | Non-Small Cell Lung Cancer | 2.88 |

| HOP-62 | Non-Small Cell Lung Cancer | 2.91 |

| HOP-92 | Non-Small Cell Lung Cancer | 2.58 |

| NCI-H226 | Non-Small Cell Lung Cancer | 3.01 |

| NCI-H23 | Non-Small Cell Lung Cancer | 2.76 |

| NCI-H322M | Non-Small Cell Lung Cancer | 2.99 |